molecular formula C16H16FN3O3S B565714 Ulifloxacin-d8 CAS No. 1246820-95-0

Ulifloxacin-d8

Katalognummer: B565714
CAS-Nummer: 1246820-95-0
Molekulargewicht: 357.429
InChI-Schlüssel: SUXQDLLXIBLQHW-UDCOFZOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ulifloxacin-d8 is a deuterium-labeled derivative of Ulifloxacin, a fluoroquinolone antibiotic. The incorporation of deuterium atoms into the molecular structure of Ulifloxacin enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies . This compound is primarily used in scientific research to study the behavior of Ulifloxacin in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ulifloxacin-d8 involves the deuteration of Ulifloxacin. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Ulifloxacin. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the Ulifloxacin molecule. The production process is carefully monitored to maintain high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Ulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ulifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibits moderate activity against Staphylococcus aureus and Enterobacteriaceae, while showing limited effectiveness against Streptococcus pneumoniae and Enterococcus spp. . The pharmacokinetics of ulifloxacin, including its metabolism from prulifloxacin, have been studied extensively. After administration of prulifloxacin, ulifloxacin reaches peak plasma concentrations within one hour and has a half-life ranging from 10.6 to 12.1 hours .

High-Performance Liquid Chromatography (HPLC)

A significant application of Ulifloxacin-d8 is in the development of analytical methods to quantify ulifloxacin in biological samples. A specific HPLC-DAD method has been established for the direct determination of prulifloxacin and its active metabolite, ulifloxacin, in human plasma. This method utilizes solid-phase extraction followed by HPLC with a high-resolution column, achieving a limit of quantification of 1 µg/mL . Such techniques are crucial for stability studies and pharmacokinetic evaluations.

Parameter Value
Limit of Quantification1 µg/mL
Calibration RangeUp to 25 µg/mL
Detection Wavelength278 nm

Stability Studies

Research indicates that the stability profile of ulifloxacin in plasma varies with storage conditions. Stability studies have shown that ulifloxacin remains stable at different temperatures, which is essential for accurate pharmacokinetic assessments . Understanding the stability helps in determining appropriate storage conditions for clinical samples.

Microbial Resistance Studies

This compound has also been applied in studies investigating microbial resistance mechanisms. Recent findings indicate that higher usage rates of fluoroquinolones correlate with increased prevalence of resistance genes in bacterial populations. This highlights the importance of monitoring antibiotic levels in wastewater and their impact on resistance patterns .

Case Studies

  • Efficacy in Treating Infections : Clinical studies have demonstrated that ulifloxacin is effective in treating uncomplicated urinary tract infections and community-acquired respiratory tract infections. The efficacy is comparable to other fluoroquinolones like ciprofloxacin .
  • Pharmacokinetic Profiles : A study involving patients with varying renal functions assessed the pharmacokinetic profiles of ulifloxacin after standard dosing regimens. Results indicated that dosage adjustments may be necessary for patients with impaired renal function to achieve optimal therapeutic outcomes .

Wirkmechanismus

The mechanism of action of Ulifloxacin-d8 is similar to that of Ulifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death . The incorporation of deuterium atoms does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as a tracer in scientific research. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracking of the compound are essential .

Biologische Aktivität

Ulifloxacin-d8 is a deuterated derivative of ulifloxacin, a fluoroquinolone antibiotic that exhibits broad-spectrum antimicrobial activity. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, and clinical implications, supported by relevant case studies and research findings.

Overview of Ulifloxacin

Ulifloxacin is an active metabolite of prulifloxacin, which is a prodrug designed for improved bioavailability and efficacy against various bacterial pathogens. It is primarily used to treat infections caused by Gram-negative bacteria, including those responsible for urinary tract infections (UTIs) and gastroenteritis. The pharmacokinetics of ulifloxacin reveal that it achieves peak plasma concentrations within one hour post-administration and has a half-life ranging from 10.6 to 12.1 hours, making it suitable for once-daily dosing .

Ulifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This inhibition leads to the cessation of bacterial growth and ultimately results in cell death. The compound's mechanism is consistent with other fluoroquinolones, but its unique structure contributes to its enhanced potency against certain pathogens .

Antimicrobial Spectrum

Ulifloxacin demonstrates significant activity against a variety of pathogens. The following table summarizes its minimum inhibitory concentrations (MICs) against key bacterial strains:

Pathogen MIC (μg/mL) Susceptibility (%)
Escherichia coli≤0.00897.0
Salmonella spp.≤0.00898.0
Shigella spp.≤0.008100
Yersinia spp.≤0.03100
Vibrio spp.0.03≥98.0
Aeromonas spp.0.00498.0
Plesiomonas shigelloides0.004100

These results indicate that ulifloxacin is highly effective against commonly encountered Gram-negative bacteria associated with gastrointestinal and urinary infections .

Clinical Case Studies

Case Study 1: Treatment of UTI

A clinical case involved a 48-year-old female patient with a community-acquired UTI who had previously experienced adverse reactions to other antibiotics like penicillin and sulfa drugs. Ulifloxacin was chosen due to its effectiveness against resistant strains and its favorable pharmacokinetic profile. The patient responded well to a three-day course of ulifloxacin therapy, demonstrating its utility in treating complicated UTIs .

Case Study 2: Gastroenteritis

In another case study assessing the efficacy of ulifloxacin in treating infectious diarrhea caused by enteric pathogens, patients receiving ulifloxacin showed significant improvement in symptoms within 48 hours compared to those on standard therapies. This highlights ulifloxacin's rapid action against gastrointestinal pathogens .

Research Findings

Recent studies have shown that ulifloxacin exhibits comparable or superior antimicrobial activity compared to other fluoroquinolones like ciprofloxacin and levofloxacin. In vitro studies indicated that ulifloxacin's MIC values are consistently lower than those of its counterparts, suggesting it may be more effective in clinical settings . Additionally, resistance patterns observed in clinical isolates indicate that while some strains show elevated MICs for ulifloxacin, the overall susceptibility remains high across various bacterial species.

Eigenschaften

CAS-Nummer

1246820-95-0

Molekularformel

C16H16FN3O3S

Molekulargewicht

357.429

IUPAC-Name

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

InChI-Schlüssel

SUXQDLLXIBLQHW-UDCOFZOWSA-N

SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

Synonyme

6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid;  AF 3013;  NAD 394;  NM 394;  _x000B_

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.